Histidine methyl ester

Descripción general

Descripción

Histidine methyl ester is a chemical compound derived from the amino acid histidine. It is known for its role as an irreversible inhibitor of histidine decarboxylase, an enzyme responsible for converting histidine to histamine . This compound is often used in biochemical research to study enzyme mechanisms and protein interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Histidine methyl ester can be synthesized through the esterification of histidine with methanol in the presence of trimethylchlorosilane. This reaction typically occurs at room temperature and yields high purity products . Another method involves the use of biocatalysts, which offer milder and environmentally friendly conditions for the synthesis .

Industrial Production Methods: Industrial production of this compound often employs the chemical esterification method due to its simplicity and efficiency. The use of trimethylchlorosilane and methanol is preferred for large-scale synthesis because of the high yield and relatively low cost of reagents .

Análisis De Reacciones Químicas

Types of Reactions: Histidine methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert it back to histidine.

Substitution: It participates in substitution reactions, such as the Pictet-Spegler reaction with aldehydes to form imidazopyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Aldehydes and methacryloyl chloride are common reagents for substitution reactions.

Major Products:

Oxidation: this compound oxide.

Reduction: Histidine.

Substitution: Imidazopyridine derivatives and metal-chelating ligands.

Aplicaciones Científicas De Investigación

Biochemical Applications

Histidine Methyl Ester as a Reactant:

- This compound serves as a precursor for synthesizing various biologically active compounds, including imidazopyridine derivatives through the Pictet-Spegler reaction .

Kinetic Resolution:

- It has been utilized in the kinetic resolution of racemic alcohols, demonstrating its effectiveness as a catalyst in organic reactions. A notable study highlighted its role in enhancing the resolution efficiency of secondary alcohols when modified with thioamide .

Cryogel Synthesis:

- A recent study synthesized hydroxyethyl-methacrylate-(L)-histidine methyl ester cryogels for the separation of bovine immunoglobulin G (IgG). The cryogels exhibited significant adsorption efficiency under mild conditions, indicating potential applications in biotechnological separations .

Pharmaceutical Applications

Immunoassays:

- This compound derivatives have been explored for use in steroid radioimmunoassays. The incorporation of this compound allowed for efficient iodination of steroid derivatives, which improved the yield of immunoreactive fractions .

Clastogenic Activity Studies:

- Research indicates that L-histidine can enhance the clastogenic effects of hydrogen peroxide in human embryonic fibroblasts, suggesting its potential role in studying genotoxicity and cellular responses to oxidative stress .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC):

- This compound is analyzed using advanced HPLC techniques. A specific method employs a BIST B+ column with a mobile phase consisting of acetonitrile and sulfuric acid buffer to effectively separate histidine and its derivatives. This method allows for UV detection at 220 nm, facilitating accurate quantification in complex mixtures .

| Parameter | Details |

|---|---|

| Column | BIST B+, 3.2 x 100 mm, 5 µm |

| Mobile Phase | Gradient MeCN – 80 – 50%, 10 min |

| Buffer | H2SO4 – 0.2% |

| Flow Rate | 0.5 ml/min |

| Detection | UV 220 nm |

| Peak Retention Times | 2.2 min, 7.5 min, 8.9 min |

Case Study 1: Cryogel Functionalization

In a study focusing on the adsorption capabilities of this compound-based cryogels, researchers prepared two series of cryogels functionalized with varying amounts of MAH (methacryloyl-L-histidine methyl ester). The cryogels were characterized for their swelling properties and adsorption efficiency under different conditions (pH, ionic strength). The maximum binding capacity achieved was determined to be 32.4 mg/g of cryogel, showcasing their potential for use in protein purification processes .

Case Study 2: Catalytic Applications

Another investigation highlighted the use of N-thiobenzoyl-1-methyl-histidine methyl ester as an efficient catalyst for kinetic resolution reactions. The study demonstrated that this compound could significantly enhance the selectivity and yield of desired products in organic synthesis, emphasizing its utility in chiral chemistry applications .

Mecanismo De Acción

Histidine methyl ester exerts its effects by irreversibly inhibiting histidine decarboxylase. This enzyme catalyzes the decarboxylation of histidine to produce histamine. By binding to the active site of the enzyme, this compound prevents this conversion, thereby reducing histamine levels . This mechanism is crucial for studying histamine-related biological processes and developing potential inhibitors for therapeutic use .

Comparación Con Compuestos Similares

- α-Fluoromethyl histidine

- Pirodoxal histidine methyl ester

Comparison: this compound is unique in its irreversible inhibition of histidine decarboxylase, making it a valuable tool in biochemical research . While α-fluoromethyl histidine and pirodoxal this compound also inhibit histidine decarboxylase, they differ in their chemical structures and specific binding mechanisms. This compound is particularly favored for its stability and ease of synthesis .

Actividad Biológica

Histidine methyl ester is a derivative of histidine, an essential amino acid that plays critical roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound can be synthesized through the methylation of histidine. It exists primarily in two forms: L-histidine methyl ester and D-histidine methyl ester, with the L-form being more biologically relevant. The compound is often used as a substrate in enzymatic reactions and as an inhibitor in various biochemical studies.

Biological Functions

-

Histamine Production Inhibition :

This compound acts as an inhibitor of histidine decarboxylase (HDC), the enzyme responsible for converting histidine into histamine. This inhibition has significant implications in conditions characterized by excessive histamine production, such as allergies and certain gastrointestinal disorders. A study demonstrated that pyridoxyl-histidine methyl ester conjugate inhibited 60% of HDC activity in human mast cells at a concentration of 200 µM, indicating its potential therapeutic applications in managing histamine-related conditions . -

Role in Protein Synthesis :

As a derivative of histidine, this compound can participate in protein synthesis. It is involved in the biosynthesis of proteins and other bioactive compounds, contributing to tissue repair and cellular functions . -

Toxicological Profile :

Toxicological evaluations have shown that L-histidine methyl ester exhibits a favorable safety profile with minimal adverse effects. Research indicated that sole testicular alterations were observed without significant systemic toxicity .

Table 1: Summary of Key Research Studies on this compound

Analytical Techniques

This compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves using a BIST™ column with a mobile phase consisting of acetonitrile and sulfuric acid buffer, allowing for effective separation and detection at UV wavelengths .

Table 2: HPLC Conditions for Analysis

| Parameter | Value |

|---|---|

| Column | BIST B+, 3.2 x 100 mm, 5 µm |

| Mobile Phase | Gradient MeCN – 80 – 50%, 10 min |

| Buffer | H2SO4 – 0.2% |

| Flow Rate | 0.5 ml/min |

| Detection | UV 220 nm |

Propiedades

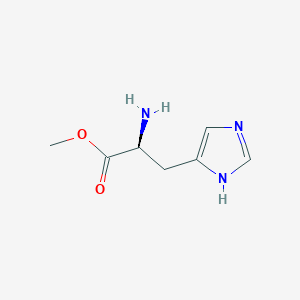

IUPAC Name |

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRMEWOQUXOLDH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933797 | |

| Record name | L-Histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-46-3, 7389-87-9 | |

| Record name | L-Histidine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl L-histidinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IHZ1723UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does histidine methyl ester inactivate histidine decarboxylase?

A1: L-histidine methyl ester acts as a time-dependent inactivator of histidine decarboxylase. It forms a Schiff base with the active site pyruvyl residue, leading to the formation of a tight complex that essentially irreversibly inhibits the enzyme. [, ]

Q2: Does this compound form irreversible covalent bonds with histidine decarboxylase?

A2: No, while the interaction involves Schiff base formation, research suggests no additional irreversible covalent bond formation occurs between the inhibitor and the enzyme. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it can be deduced from its structure. The molecular formula is C7H11N3O2, and the molecular weight is 173.17 g/mol.

Q4: How does the incorporation of L-histidine methyl ester into poly(hydroxyethyl methacrylate) (PHEMA) affect immunoglobulin G (IgG) adsorption?

A4: Incorporating L-histidine methyl ester (MAH) into PHEMA cryogels significantly enhances their IgG adsorption capacity compared to pure PHEMA cryogels. This is attributed to the presence of the MAH functional groups within the polymeric matrix. []

Q5: How does dimer 12, synthesized from a this compound derivative, act as a catalyst?

A5: Dimer 12, formed from a histidine-derived hydrazide acetal monomer, catalyzes the hydrolysis of p-nitrophenylacetate at a rate 10 times faster than 4-methylimidazole. This catalytic activity is attributed to the presence of imidazole-bearing sidechains in the dimer. []

Q6: How do metal clusters impact the gas-phase acidity of histidine based on theoretical calculations?

A6: Density Functional Theory (DFT) calculations reveal that complexation with Au3, Ag3, and Cu3 clusters significantly increases the gas-phase acidity of histidine, making its dissociation less endothermic. This suggests that metal clusters can enhance the acidity of weak organic acids like histidine. []

Q7: How does the stereochemistry of this compound affect its interaction with metal ions?

A7: Studies using L-histidine methyl ester and its D-enantiomer in complex with nickel(II) and other amino acids revealed kinetic stereoselectivity during hydrolysis. The nickel complex with D-histidine hydrolyzed faster than the complex with L-histidine. Interestingly, this stereoselective effect was not observed with copper(II) complexes. []

Q8: How does thioamide modification of 1-methyl-histidine methyl ester impact its catalytic activity in kinetic resolution of alcohols?

A8: Thioamide modification of 1-methyl-histidine methyl ester results in a significant improvement in enantioselectivity during the kinetic resolution of racemic secondary alcohols. This is attributed to conformational changes induced by the thioamide group. []

Q9: How do cryogel membranes influence the release profile of mitomycin C?

A9: Mitomycin C-imprinted cryogel membranes (MMC-ICMs), prepared using N-methacryloyl-(L)-histidine methyl ester as a functional monomer, demonstrate controlled and sustained release of mitomycin C over an extended period, up to 150 hours. This highlights the potential of cryogel-based formulations for controlled drug delivery. []

Q10: Can this compound derivatives be used in targeted drug delivery systems?

A10: While the provided research does not directly address targeted drug delivery, the use of this compound derivatives in cryogel membranes for controlled release of mitomycin C suggests potential applications in this area. Further research is needed to explore targeted delivery strategies. []

Q11: What analytical techniques were employed to characterize and quantify this compound and its derivatives?

A11: The research employed various analytical techniques, including:

- High-Performance Liquid Chromatography (HPLC): Used for stereoselective analysis of D and L dansyl amino acids as their mixed chelate copper(II) complexes. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to determine the acid dissociation constant of histidine-containing peptides. []

- Electron Spin Resonance (ESR) Spectroscopy: Utilized to investigate the coordination state of iron in iron-porphyrin complexes. []

- Scanning Electron Microscopy (SEM): Used to characterize the morphology of cryogel membranes and other materials. [, , ]

- Elemental Analysis: Applied to determine the elemental composition of synthesized compounds and materials. []

- Atomic Absorption Spectrophotometry: Used to quantify metal ion content in materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.